N-(4-fluorophenyl)-N'-(3-methylbutyl)thiourea
Übersicht
Beschreibung
N-(4-fluorophenyl)-N'-(3-methylbutyl)thiourea, also known as Raltegravir, is an antiretroviral drug used for the treatment of HIV infections. It belongs to the class of integrase inhibitors, which inhibit the integration of viral DNA into the host genome.
Wirkmechanismus
N-(4-fluorophenyl)-N'-(3-methylbutyl)thiourea works by inhibiting the integration of viral DNA into the host genome. It binds to the active site of the integrase enzyme, preventing the formation of the pre-integration complex. This prevents the viral DNA from integrating into the host genome, thereby inhibiting viral replication.
Biochemical and Physiological Effects:
This compound has been shown to be well-tolerated with minimal side effects. The most common side effects reported are gastrointestinal symptoms such as nausea, diarrhea, and abdominal pain. This compound has also been associated with elevations in liver enzymes, although this is rare. In terms of biochemical effects, this compound has been shown to reduce viral load and increase CD4 cell count in HIV-infected patients.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-fluorophenyl)-N'-(3-methylbutyl)thiourea is its high potency and specificity for the integrase enzyme. This makes it an ideal tool for studying the role of integrase in viral replication and integration. However, one limitation of this compound is its high cost, which may limit its use in some lab experiments.
Zukünftige Richtungen
There are several future directions for N-(4-fluorophenyl)-N'-(3-methylbutyl)thiourea research. One area of interest is the development of new integrase inhibitors with improved potency and selectivity. Another area of interest is the study of the long-term effects of this compound on viral replication and immune function. Additionally, this compound may have potential applications in the treatment of other viral infections, such as hepatitis B and C.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-N'-(3-methylbutyl)thiourea has been extensively studied for its efficacy and safety in the treatment of HIV infections. It has been shown to be highly effective in reducing viral load and increasing CD4 cell count in both treatment-naive and treatment-experienced patients. This compound has also been studied in combination with other antiretroviral drugs, and has been found to be well-tolerated with minimal drug interactions.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-3-(3-methylbutyl)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2S/c1-9(2)7-8-14-12(16)15-11-5-3-10(13)4-6-11/h3-6,9H,7-8H2,1-2H3,(H2,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQRBKFTSHCKTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=S)NC1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.